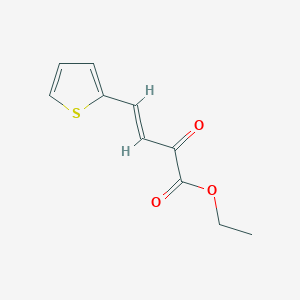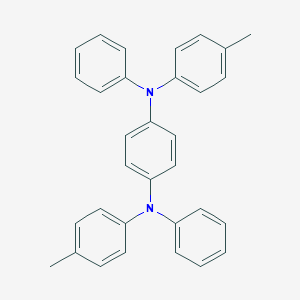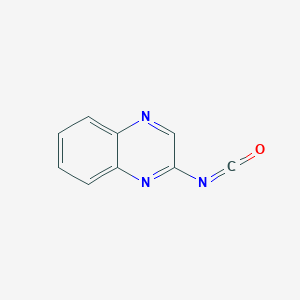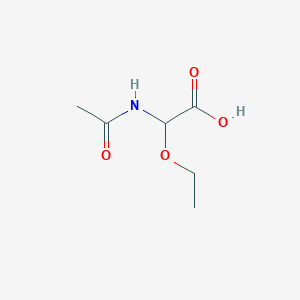
5-Formyl-2-methoxyphenylboronic acid
Descripción general
Descripción
5-Formyl-2-methoxyphenylboronic acid is a useful research compound. Its molecular formula is C8H9BO4 and its molecular weight is 179.97 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Fluorescence Quenching Mechanisms
5-Formyl-2-methoxyphenylboronic acid and its derivatives are studied for their role in fluorescence quenching mechanisms. Research demonstrates that these compounds, including 5-chloro-2-methoxyphenylboronic acid (5CMPBA), exhibit fluorescence quenching, particularly when interacting with aniline as a quencher. The Stern-Volmer kinetics, applied in these studies, reveal insights into the quenching parameters and mechanisms, suggesting a static quenching mechanism in these systems (Geethanjali, Nagaraja, & Melavanki, 2015).
Antimicrobial Activity
Compounds similar to this compound, like 5-Trifluoromethyl-2-formyl phenylboronic acid, have been synthesized and explored for their antimicrobial properties. These studies highlight the compound's inhibitory action against organisms like Candida albicans and Bacillus cereus, offering potential as antibacterial agents. The influence of electron-withdrawing substituents on the acidity of these compounds is also noted, affecting their antimicrobial effectiveness (Adamczyk-Woźniak et al., 2020).
Supramolecular Assemblies
Research into phenylboronic acids, including derivatives like 4-methoxyphenylboronic acids, investigates their role in the formation of supramolecular assemblies. These studies are crucial for understanding how these compounds interact at the molecular level, forming complex structures through hydrogen bonding and other intermolecular forces (Pedireddi & Seethalekshmi, 2004).
Synthesis of Functional Derivatives
Functional derivatives of compounds closely related to this compound, such as 4-Formyl-2-methoxyphenyl pyridine-4-carboxylate, have been synthesized and studied. These derivatives play a crucial role in the development of new compounds with potential applications in various fields, including pharmaceuticals (Potkin et al., 2019).
Crystal Structure Analysis
The crystal structures of alkoxyphenylboronic acids, including 2-methoxyphenylboronic acids, have been determined to design novel boronic acids with monomeric structures. These studies provide a deeper understanding of the molecular packing and interactions within these compounds, which is essential for their application in crystal engineering and material science (Cyrański et al., 2012).
Bioorthogonal Coupling Reactions
Studies involving 2-formylphenylboronic acid, a compound closely related to this compound, have demonstrated its utility in bioorthogonal coupling reactions. These reactions are significant for applications in protein conjugation and have the potential for use in physiological conditions (Dilek, Lei, Mukherjee, & Bane, 2015).
Direcciones Futuras
Mecanismo De Acción
- In SM coupling, boron reagents participate in transmetalation with palladium catalysts, leading to the formation of carbon–carbon bonds .
- These reactions impact various pathways, including the synthesis of biologically active molecules and stable dye-sensitized solar cells .
Target of Action
Biochemical Pathways
Result of Action
Análisis Bioquímico
Biochemical Properties
5-Formyl-2-methoxyphenylboronic acid plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This interaction is crucial in enzyme inhibition studies, where this compound can act as an inhibitor by binding to the active sites of enzymes .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain kinases and phosphatases, thereby modulating cell signaling pathways. Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules. This compound can inhibit enzyme activity by binding to the active sites of enzymes, preventing substrate binding and subsequent catalysis. Furthermore, this compound can modulate gene expression by interacting with DNA-binding proteins and transcription factors, leading to changes in gene transcription .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness. Long-term studies have shown that this compound can have sustained effects on cellular function, although its activity may diminish with prolonged exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can effectively modulate enzyme activity and cellular processes without causing significant toxicity. At high doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, where the compound’s activity plateaus or decreases beyond a certain dosage .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. It can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in metabolic pathways. This compound’s interactions with metabolic enzymes can lead to changes in the concentrations of specific metabolites, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization and accumulation in specific cellular compartments. The compound’s distribution can affect its activity and function, as it may concentrate in areas where it can exert its biochemical effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its role in modulating cellular processes, as it allows this compound to interact with specific biomolecules within the cell .
Propiedades
IUPAC Name |
(5-formyl-2-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO4/c1-13-8-3-2-6(5-10)4-7(8)9(11)12/h2-5,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKKNXLPHCRLBDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C=O)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370257 | |
| Record name | 5-Formyl-2-methoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127972-02-5 | |
| Record name | 5-Formyl-2-methoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Formyl-2-methoxyphenylboronic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![2-[3-(R)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-propanol](/img/structure/B137087.png)

